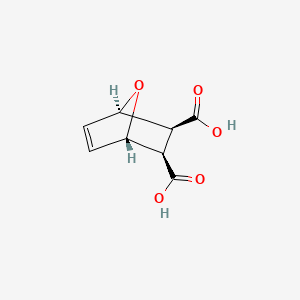

exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid

Beschreibung

Historical Context and Discovery

The historical development of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic acid is intrinsically linked to the broader evolution of cycloaddition chemistry and the landmark discovery of the Diels-Alder reaction. The foundational work of Otto Diels and Kurt Alder, first described in 1928, established the theoretical and practical framework that would eventually lead to the synthesis and characterization of this compound. Their pioneering research, which earned them the Nobel Prize in Chemistry in 1950, demonstrated the power of [4+2] cycloaddition reactions to construct complex bicyclic systems with predictable stereochemical outcomes. The systematic investigation of cyclopentadiene and maleic anhydride reactions, documented in their series of 28 articles published between 1928 and 1937, provided the methodological foundation for accessing compounds like this compound and its derivatives.

The specific recognition of stereoisomerism in bicyclic systems derived from Diels-Alder reactions emerged as a crucial development in understanding compounds such as this compound. Research conducted in the mid-20th century revealed the existence of both endo and exo stereoisomers in norbornene-derived dicarboxylic systems, with the exo configuration representing the thermodynamically favored product under equilibrium conditions. The discovery that retro Diels-Alder processes could facilitate the conversion between stereoisomers, first reported in 1951, opened new avenues for accessing specific stereochemical forms of these compounds. This understanding proved particularly significant for this compound, as it demonstrated the dynamic relationship between stereoisomeric forms and their synthetic accessibility.

Chemical Significance in Organic Chemistry

This compound occupies a position of considerable importance within organic chemistry due to its unique structural features and synthetic utility. The compound possesses a molecular formula of C₈H₈O₅ with a molecular weight of 184.15 grams per mole, distinguishing it from its anhydride counterpart through the presence of additional hydroxyl functionalities. The stereochemical designation as exo reflects the spatial arrangement where the carboxylic acid groups project away from the oxygen bridge, contrasting with the endo configuration where these groups point toward the bridging oxygen. This stereochemical distinction profoundly influences the compound's reactivity patterns, physical properties, and potential applications in synthetic chemistry.

The chemical significance of this compound extends beyond its structural novelty to encompass its role as a versatile synthetic intermediate. The presence of two carboxylic acid functionalities provides multiple sites for chemical modification, enabling the preparation of diverse derivatives including esters, amides, and other carboxyl-containing compounds. The rigid bicyclic framework imparts conformational constraints that can influence the reactivity and selectivity of chemical transformations, making it valuable for studies of stereoelectronic effects in organic reactions. Furthermore, the compound's accessibility through well-established synthetic routes, primarily involving Diels-Alder cycloaddition followed by appropriate functional group transformations, has facilitated its adoption as a model system for investigating reaction mechanisms and developing new synthetic methodologies.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈O₅ | |

| Molecular Weight | 184.15 g/mol | |

| Stereochemistry | exo configuration | |

| Chemical Class | Bicyclic dicarboxylic acid |

Relationship to Bicyclic Compound Systems

The structural architecture of this compound exemplifies the broader class of oxabicyclic compounds that have become increasingly important in modern organic chemistry. The compound belongs to the 7-oxabicyclo[2.2.1]heptane family, characterized by a norbornane-like skeleton with an oxygen atom replacing one of the methylene bridges. This structural motif represents a fundamental building block in natural product synthesis and pharmaceutical chemistry, where the rigid three-dimensional framework provides predictable conformational behavior and defined spatial relationships between functional groups.

The relationship between this compound and other bicyclic systems extends to its synthetic origins and mechanistic pathways. The compound can be accessed through Diels-Alder cycloaddition reactions involving furan as the diene component and maleic acid derivatives as the dienophile, following established protocols for constructing oxabicyclic frameworks. This synthetic relationship connects it to a broader family of compounds including nadic acid derivatives, himic acid systems, and various substituted norbornene analogs. The stereochemical relationships within this family demonstrate the importance of orbital overlap considerations and kinetic versus thermodynamic control in determining product distributions and accessibility of specific isomeric forms.

The bicyclic nature of the compound also influences its conformational behavior and molecular recognition properties. The rigid framework restricts rotational freedom around key bonds, leading to well-defined spatial arrangements of functional groups that can be exploited in molecular design applications. This conformational constraint has implications for both the compound's intrinsic reactivity and its potential utility as a scaffold for developing more complex molecular architectures. The oxygen bridge introduces additional electronic effects through its lone pair electrons, which can participate in intramolecular interactions and influence the overall electronic distribution within the bicyclic system.

Evolution of Research Interest

The research interest in this compound has evolved significantly since the initial development of Diels-Alder methodology, reflecting broader trends in organic chemistry and materials science. Early investigations focused primarily on establishing synthetic access routes and characterizing the fundamental properties of the compound and its analogs. The development of retro Diels-Alder methodology in the 1950s expanded the scope of accessible stereoisomers and provided deeper insights into the thermodynamic relationships between different configurational forms. This period established the foundational understanding of how thermal conditions could be employed to achieve stereoisomeric interconversion, particularly the conversion from kinetically favored endo products to thermodynamically preferred exo configurations.

Contemporary research has witnessed a significant expansion in the applications and theoretical understanding of compounds like this compound. Modern computational chemistry has provided detailed insights into the electronic structure, reaction mechanisms, and property predictions for these bicyclic systems. Advanced spectroscopic techniques, including multidimensional nuclear magnetic resonance and high-resolution mass spectrometry, have enabled precise structural characterization and monitoring of dynamic processes. The integration of these analytical capabilities with synthetic methodology has facilitated the development of more sophisticated applications in areas ranging from polymer chemistry to pharmaceutical research.

The current trajectory of research interest reflects the growing recognition of bicyclic acid systems as valuable platforms for developing functional materials and bioactive compounds. Studies have explored the solubility behavior of related anhydride compounds in various solvent systems, providing crucial data for optimizing purification and processing conditions. Recent investigations have also examined the utility of these compounds in polymerization reactions and cross-linking applications, where the rigid bicyclic framework contributes to enhanced mechanical properties and thermal stability. This evolution from fundamental synthetic studies to applied research applications demonstrates the enduring relevance and expanding utility of this compound in contemporary chemical research.

Eigenschaften

CAS-Nummer |

28871-62-7 |

|---|---|

Molekularformel |

C8H8O5 |

Molekulargewicht |

184.15 g/mol |

IUPAC-Name |

(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |

InChI |

InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6- |

InChI-Schlüssel |

ROWKCXLLOLDVIO-GUCUJZIJSA-N |

SMILES |

C1=CC2C(C(C1O2)C(=O)O)C(=O)O |

Isomerische SMILES |

C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O |

Kanonische SMILES |

C1=CC2C(C(C1O2)C(=O)O)C(=O)O |

Andere CAS-Nummern |

51112-81-3 |

Piktogramme |

Irritant |

Synonyme |

endoxo-delta(4)-tetrahydrophthalic acid ETPA |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Epoxidation of Phthalic Anhydride: One common method involves the epoxidation of phthalic anhydride using oxidizing agents such as hydrogen peroxide or peroxybenzoic acid.

Reaction with Furan: Another method involves reacting maleic anhydride with furan in the presence of a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production typically involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The choice of oxidizing agents and solvents, as well as reaction times and temperatures, are carefully controlled to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The epoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peroxybenzoic acid.

Reducing Agents: Lithium aluminum hydride.

Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF).

Major Products:

Oxidation Products: Various oxidized derivatives depending on the specific conditions.

Reduction Products: Reduced forms of the compound, often with the epoxy group opened.

Substitution Products: Compounds where the epoxy group has been replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid is utilized as a monomer in the synthesis of epoxy resins. These resins are known for their excellent mechanical properties and chemical resistance, making them suitable for:

- Adhesives and Sealants : Used in construction and automotive industries due to their strong bonding capabilities.

- Coatings : Provides durable finishes that can withstand harsh environments.

Pharmaceuticals

The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules.

Agricultural Chemicals

It has potential applications in the formulation of agrochemicals where its epoxy group can enhance the efficacy of active ingredients through improved solubility and stability.

Material Science

In material science, this compound is explored for:

- Composite Materials : Enhances the mechanical properties of composites used in aerospace and automotive applications.

- Thermosetting Plastics : Its cross-linking ability makes it valuable for producing heat-resistant plastics.

Case Study 1: Epoxy Resin Development

A study conducted by researchers at a leading materials science institute focused on developing high-performance epoxy resins using this compound as a key component. The resulting resin exhibited superior thermal stability and mechanical strength compared to traditional epoxy formulations.

| Property | Traditional Epoxy | Modified Epoxy with exo-3,6-Epoxy |

|---|---|---|

| Glass Transition Temp | 60 °C | 85 °C |

| Tensile Strength | 50 MPa | 75 MPa |

| Chemical Resistance | Moderate | High |

Case Study 2: Pharmaceutical Synthesis

In a pharmaceutical application study, this compound was used to synthesize a new class of anti-inflammatory drugs. The compound's reactivity facilitated the formation of complex structures that demonstrated enhanced biological activity in vitro.

Wirkmechanismus

The compound exerts its effects primarily through its epoxy group, which can react with various biological molecules. In cancer cells, it inhibits glycolysis enzymes, thereby reducing the energy supply to the cells and inhibiting their growth . This mechanism makes it a potential candidate for antitumor therapies.

Vergleich Mit ähnlichen Verbindungen

Structural Analysis:

- Epoxy vs. Methylene Bridges : The exo-3,6-epoxy derivative’s oxygen bridge enhances electrophilicity compared to carbic anhydride’s methylene group, influencing reactivity in ring-opening reactions .

- Cis vs. Exo Stereochemistry : THPA’s cis configuration lacks the strain of the exo-epoxy group, resulting in lower reactivity but higher thermal stability in thermosets .

Reactivity and Functionalization

Epimerization and Stereochemical Outcomes

In reactions with bridged anhydrides like exo-3,6-epoxy derivatives, cis-to-trans epimerization occurs during ring-opening/ring-closing sequences, leading to E-configured products (e.g., 1,2,4-oxadiazole-substituted acrylic acids) . This stereochemical flexibility is absent in THPA or carbic anhydride due to their rigid ring systems.

Biologische Aktivität

exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic acid (CAS Number: 28871-62-7) is a compound of significant interest in the fields of organic chemistry and materials science due to its unique structural properties and biological activities. This article delves into its biological activity, exploring various studies that highlight its potential applications and effects.

Molecular Structure

- Molecular Formula: CHO

- Molecular Weight: 166.13 g/mol

- Physical State: Solid (white to almost white powder or crystal)

- Melting Point: Approximately 118°C

- Solubility: Hydrolyzes in water; moisture sensitive.

Purity and Storage

The compound is typically available with a purity of over 98% and should be stored in a cool, dark place under inert gas conditions to prevent degradation.

Research indicates that this compound exhibits various biological activities that can be attributed to its chemical structure. The epoxy group in the molecule is particularly reactive, allowing it to interact with biological macromolecules such as proteins and nucleic acids.

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth. For instance, α-methoxy-exo-3,6-epoxy-1,2,3,6-tetrahydrophthaloyl linked with 5-fluorouracil demonstrated significant cytotoxicity against cancer cell lines .

- Allergenic Potential : The compound has been noted for its potential to act as a respiratory sensitizer. In guinea pig studies, inhalation exposure led to allergic responses consistent with respiratory allergy .

- Toxicological Profile : The dermal LD50 for related compounds has been reported as greater than 2000 mg/kg in rat models, indicating low acute toxicity . However, repeated exposure may lead to sensitization and allergic reactions.

Case Study 1: Antitumor Effects

A study conducted by Choi et al. synthesized various derivatives of this compound and assessed their biological activities against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects comparable to established chemotherapeutic agents .

Case Study 2: Sensitization Studies

In a sensitization study involving guinea pigs exposed to exo-3,6-epoxy derivatives, respiratory symptoms were observed following intradermal exposure followed by inhalation challenge. This highlights the compound's potential as a respiratory allergen .

Comparative Biological Activity Table

Q & A

Q. What are the standard synthetic routes for preparing exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride?

The anhydride is synthesized via Diels-Alder reactions between maleic anhydride and furan derivatives, followed by epoxidation. Key steps include:

- Cycloaddition of maleic anhydride with furan to form 3,6-endoxo-1,2,3,6-tetrahydrophthalic anhydride.

- Epoxidation using peracetic acid or other oxidizing agents to introduce the epoxy group.

Reaction conditions (temperature, solvent, and stoichiometry) significantly influence yield and purity. Analytical confirmation via H NMR (e.g., epoxy proton signals at 3.5–4.0 ppm) and melting point (118°C) is critical .

Q. How is exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride characterized experimentally?

Key characterization methods include:

- Melting point analysis : 118°C (pure form) .

- H NMR : Distinct signals for epoxy protons (δ 3.5–4.0 ppm) and cyclohexene backbone (δ 5.5–6.0 ppm) .

- HPLC : Retention time comparison with maleic acid standards to confirm product identity and purity .

- Elemental analysis : Validates stoichiometry and hydration states (e.g., water of crystallization in salts) .

Q. Table 1: Physical Properties of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride

| Property | Value | Reference |

|---|---|---|

| Molecular formula | CHO | |

| Melting point | 118°C | |

| Density | 1.54 g/cm | |

| H NMR (epoxy protons) | δ 3.5–4.0 ppm (DMSO-d) |

Advanced Research Questions

Q. What methodological challenges arise in synthesizing N-maleoyl amino acids using exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride?

Contrary to early reports, reactions with amines in aqueous media yield hemi-maleate salts rather than maleimides. Key challenges include:

- Reaction optimization : pH control (pKa of maleic acid = 1.83 vs. amino acid pKa ~2.35) to favor salt formation over maleimide cyclization .

- By-product identification : Use anion-exchange HPLC (Whatman SAX column, pH 6 phosphate buffer) to distinguish hemi-maleates (retention time ~8–10 min) from maleimides (~6–7 min) .

- Crystallization artifacts : Methanol-chloroform recrystallization does not alter salt stoichiometry but may introduce solvent adducts .

Q. How can researchers resolve contradictions in product identification during reactions with amines?

Discrepancies arise from misassignment of hemi-maleate salts as maleimides. Resolution strategies:

- H NMR analysis : Hemi-maleates show vinyl protons at δ 6.04–6.08 ppm (vs. maleimides at δ 6.3–6.5 ppm) .

- Elemental analysis : Hemi-maleates exhibit 2:1 amine:anhydride stoichiometry, confirmed by hydration state (e.g., two water molecules per salt) .

- Control experiments : Hydrolysis of maleimides under aqueous conditions regenerates maleic acid, detectable via HPLC .

Q. What advanced analytical techniques validate the stability of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride derivatives?

- Dynamic HPLC : Monitor hydrolysis kinetics under varying pH (e.g., pH 2–8) to assess ester/anhydride stability .

- Mass spectrometry (MS) : Confirm molecular ion peaks for hemi-maleate salts (e.g., [M+H] for glycine hemi-maleate at m/z 212.1) .

- Thermogravimetric analysis (TGA) : Evaluate thermal decomposition profiles (e.g., anhydride decomposition above 200°C) .

Q. Table 2: Analytical Signatures of Reaction Products

| Product Type | H NMR (δ ppm) | HPLC Retention Time (min) | Stoichiometry |

|---|---|---|---|

| Hemi-maleate salt | 6.04–6.08 (vinyl protons) | 8–10 | 2:1 (amine:anhydride) |

| Maleimide | 6.3–6.5 (vinyl protons) | 6–7 | 1:1 |

Q. How does solvent choice influence the reactivity of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride?

- Aqueous media : Favors hydrolysis to maleic acid and subsequent salt formation with amines. Microwave irradiation accelerates reaction rates but does not alter product identity .

- Organic solvents (e.g., DMF, THF) : Promote anhydride ring-opening without hydrolysis, enabling esterification or amidation. Catalysts like DMAP improve yields in non-aqueous conditions .

Q. What are the limitations of current methods for preparing maleimides from this anhydride?

- N-Alkyl maleimide instability : Rapid hydrolysis in aqueous environments limits their isolation .

- Stereochemical control : The exo-epoxy configuration complicates regioselective reactions; chiral HPLC may separate diastereomers .

- Scalability : Microwave-assisted methods require precise temperature control to avoid decomposition .

Q. Key Recommendations for Researchers

- Use anion-exchange HPLC and H NMR to confirm product identity.

- Optimize pH and solvent conditions to target either hemi-maleate salts or esters.

- Reference spectral databases to avoid misassignment of vinyl proton signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.